N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans .
Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .
Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds .
Scientific Research Applications
Synthetic Methods and Chemical Reactivity
The synthesis and reactivity of compounds related to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide have been explored in several studies. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlighted ANRORC rearrangement processes, indicative of the compound's potential for complex chemical transformations (Ledenyova et al., 2018). Similarly, investigations into the synthesis of thio- and furan-fused heterocycles provided insights into intramolecular cyclization processes, showcasing the versatile chemistry of furan-containing compounds (Ergun et al., 2014).
Structure-Activity Relationships
Studies on structure-activity relationships have shed light on the biological potential of furan-containing carboxamides. For example, research on N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides demonstrated the significance of furan-3-carboxamides in exhibiting high activity against diseases, implying the bioactive potential of furan derivatives in agricultural applications (Masatsugu et al., 2010).
Computational Studies and Mechanistic Insights
Computational studies and mechanistic insights into the behavior of furan and pyrazole derivatives provide a deep understanding of their chemical properties. The synthesis, characterization, and computational study of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, for instance, revealed significant information on molecular interactions and potential reactivity, highlighting the compound's utility in synthesizing heterocyclic compounds (Singh et al., 2014).
Biological Activities
Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrated the biological relevance of furan-2-yl derivatives, indicating their potential in developing therapeutics against protozoal infections (Ismail et al., 2004).
Mechanism of Action
Future Directions
Research into furanyl derivatives, including compounds structurally related to “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide”, has unveiled their potential anti-inflammatory and antioxidative effects. This suggests that these compounds could have promising applications in the development of new therapeutic agents .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-8-14(12(2)22-11)16(20)17-5-6-19-10-13(9-18-19)15-4-3-7-21-15/h3-4,7-10H,5-6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJBBLHAAGITKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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